molecular formula CH2ClFO2S B3052572 Fluoromethanesulfonyl chloride CAS No. 42497-69-8

Fluoromethanesulfonyl chloride

Cat. No.: B3052572
CAS No.: 42497-69-8
M. Wt: 132.54 g/mol
InChI Key: NNINWAWDVUHMGM-UHFFFAOYSA-N
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Description

Fluoromethanesulfonyl chloride is a chemical compound with the molecular formula CH2ClFO2S. It is a colorless liquid that is primarily used in organic synthesis. This compound is known for its reactivity and is often employed as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fluoromethanesulfonyl chloride can be synthesized through the reaction of fluoromethanesulfonic acid with thionyl chloride. The reaction typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Fluoromethanesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonyl derivatives.

    Oxidation and Reduction Reactions: It can participate in redox reactions under specific conditions.

    Addition Reactions: It can add to unsaturated compounds to form new products.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, which react with this compound to form sulfonamides and sulfonates.

    Oxidizing Agents: Such as hydrogen peroxide, which can oxidize this compound to form sulfonic acids.

    Reducing Agents: Such as lithium aluminum hydride, which can reduce it to form simpler compounds.

Major Products Formed:

    Sulfonamides: Formed from the reaction with amines.

    Sulfonates: Formed from the reaction with alcohols.

    Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Fluoromethanesulfonyl chloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Fluoromethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:

Uniqueness: this compound is unique due to the presence of both fluorine and chlorine atoms, which enhance its reactivity and make it a valuable reagent in various chemical transformations .

Properties

IUPAC Name

fluoromethanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2ClFO2S/c2-6(4,5)1-3/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNINWAWDVUHMGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540928
Record name Fluoromethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42497-69-8
Record name Fluoromethanesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name fluoromethanesulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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